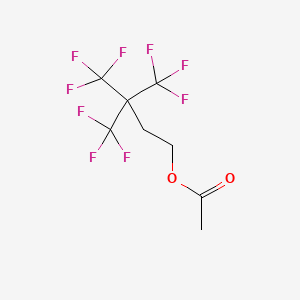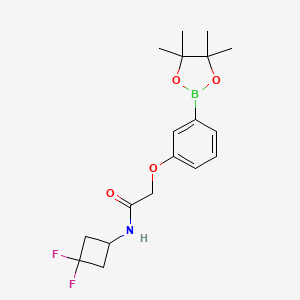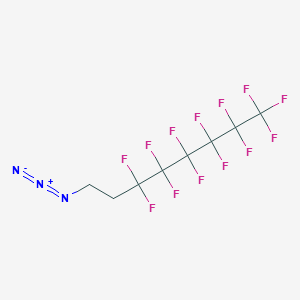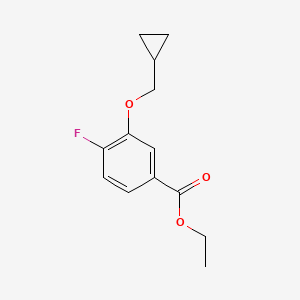
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate typically involves the reaction of 1-butanol with a fluorinated acetic acid derivative. The reaction conditions may include the use of a catalyst, such as a strong acid or base, and may require specific temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions may convert the acetate group to an alcohol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in studies involving fluorinated compounds and their biological interactions.
Industry: Used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Metabolic or signaling pathways that are influenced by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-propionate
- 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-butyrate
Uniqueness
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. These properties may include enhanced stability, reactivity, and interactions with biological systems compared to non-fluorinated analogs.
Properties
CAS No. |
14115-50-5 |
|---|---|
Molecular Formula |
C8H7F9O2 |
Molecular Weight |
306.13 g/mol |
IUPAC Name |
[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl] acetate |
InChI |
InChI=1S/C8H7F9O2/c1-4(18)19-3-2-5(6(9,10)11,7(12,13)14)8(15,16)17/h2-3H2,1H3 |
InChI Key |
CGWHKAYNBPNNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)



![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)



![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)
